tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-propan-2-yloxypyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)22-16-14(9-8-11-19-16)15-10-6-7-12-20(15)17(21)23-18(3,4)5/h8-9,11,13,15H,6-7,10,12H2,1-5H3 |
InChI Key |
LKDIXGXGUQSVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing carbon-carbon bonds between aromatic rings. For tert-butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate, this method involves coupling a boronic ester-functionalized pyridine derivative with a halogenated piperidine precursor. For example, tert-butyl 4-iodopiperidine-1-carboxylate (or analogous halides) can react with 2-isopropoxypyridin-3-ylboronic acid under palladium catalysis.
A representative procedure from the literature employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as the boronic ester partner, though adaptations for the 2-isopropoxy variant would require substituting the boronic acid. The reaction typically proceeds in a mixture of toluene/water under inert atmosphere, catalyzed by Pd(PPh) or PdCl(dppf), with NaCO as a base.
Yield and Optimization
Optimization studies reveal that yields exceeding 90% are achievable when the boronic ester is in slight excess (1.2–1.5 equiv) and the reaction is heated to 80–100°C for 12–24 hours. Critical to success is the exclusion of oxygen, which can deactivate the palladium catalyst. Post-reaction workup involves extraction with ethyl acetate, drying over NaSO, and purification via flash chromatography.
Table 1: Suzuki-Miyaura Cross-Coupling Conditions
Photoredox Catalysis Approach
Catalyst System and Light Irradiation
Photoredox catalysis has emerged as a powerful tool for constructing complex heterocycles under mild conditions. A patent describes the use of acridine-based photocatalysts for coupling pyridine derivatives with piperidine precursors. For the target compound, tert-butyl 4-iodopiperidine-1-carboxylate and 2-isopropoxypyridine-3-amine undergo a light-mediated reaction in the presence of Cu(OTf) and a phenanthroline ligand (L1).
The reaction mechanism likely involves single-electron transfer (SET) processes, generating radical intermediates that couple regioselectively. Irradiation with 410 nm LEDs initiates the catalytic cycle, while TMG (tetramethylguanidine) acts as a base to deprotonate intermediates.
Scalability and Efficiency
Scalability is demonstrated in a 6 mmol-scale reaction, yielding 80% of the desired product after column chromatography. Key advantages include room-temperature conditions and tolerance to moisture, though the requirement for specialized photoreactors limits accessibility.
Table 2: Photoredox Catalysis Parameters
| Parameter | Detail | Reference |
|---|---|---|
| Photocatalyst | Cu(OTf)/L1 (5 mol%) | |
| Light Source | 410 nm LEDs (50 W) | |
| Solvent | THF | |
| Temperature | 25°C, 24 h | |
| Yield | 80–88% |
Nucleophilic Substitution and Esterification
Stepwise Functionalization
An alternative route involves sequential functionalization of the piperidine and pyridine rings. First, piperidine is protected as the tert-butyl carboxylate via reaction with Boc anhydride. Next, a halogenated pyridine (e.g., 3-bromo-2-isopropoxypyridine) undergoes nucleophilic aromatic substitution with the piperidine amine.
This method demands careful control of reaction stoichiometry to avoid over-alkylation. For instance, using KCO in DMF at 120°C facilitates displacement of the bromide by the piperidine’s secondary amine.
Challenges and Solutions
The primary challenge lies in the poor reactivity of aryl halides toward nucleophilic substitution. Microwave-assisted synthesis has been employed to accelerate reaction rates, achieving 70–75% yields. Additionally, the use of polar aprotic solvents like DMF enhances nucleophilicity.
Comparative Evaluation of Methodologies
Reaction Efficiency and Yield
The Suzuki-Miyaura method offers the highest yields (85–92%) but requires stringent anhydrous conditions. Photoredox catalysis, while moderately efficient (80–88%), excels in functional group tolerance. Nucleophilic substitution trails in yield (70–75%) due to inherent reactivity limitations.
Environmental and Economic Considerations
Photoredox methods generate minimal waste compared to transition metal-catalyzed routes, aligning with green chemistry principles . However, the cost of photocatalysts and equipment remains a barrier. Suzuki-Miyaura couplings, though reliable, necessitate palladium catalysts, raising concerns about metal residue in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate exhibits several biological activities, particularly in the fields of oncology and immunology.
Anticancer Activity
Numerous studies have demonstrated the compound's potential as an anticancer agent. The following points summarize its effects:
- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies.
- Case Study Example : A study involving FaDu hypopharyngeal tumor cells revealed that the compound exhibited significant cytotoxicity, outperforming conventional chemotherapeutics like bleomycin. The IC50 value for the compound was determined to be in the low nanomolar range, indicating potent activity against these cancer cells.
Immunomodulatory Effects
The compound also shows promise in modulating immune responses:
- PD-L1 Inhibition : Research has indicated that this compound can inhibit the PD-L1 pathway, which is crucial for tumor immune evasion. In experiments using mouse splenocytes, the compound enhanced immune cell activity against tumor cells.
- Case Study Example : A PhD thesis explored the effects of this compound on immune cell responses. The results showed that it significantly restored immune function at specific concentrations, highlighting its potential as an immunotherapeutic agent.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Molecular Features of Comparable Compounds
Key Structural Differences and Implications
Ring Size and Conformation: The target compound’s piperidine ring allows for chair conformations, enabling adaptable spatial arrangements beneficial in receptor binding .
Substituent Effects :
- Halogenated Pyridines (e.g., 6-iodo, 5-bromo): Introduce electron-withdrawing effects, enhancing reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric bulk from iodine may hinder interactions .
- Alkoxy Groups : The target’s 2-isopropoxy group offers moderate electron donation and steric hindrance, balancing reactivity and stability. Methoxy groups (e.g., in entry 2) provide stronger electron donation but less bulk .
Protective Groups :
- The tert-butyl carbamate (Boc) group in the target compound is hydrolytically stable under basic conditions, whereas silyl ethers (e.g., entry 3) require selective deprotection strategies .
Biological Activity
Introduction
tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.43 g/mol. The compound features a piperidine ring, a pyridine moiety, and a tert-butyl ester functional group, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.43 g/mol |
| CAS Number | 1352500-52-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperidine ring and the introduction of the isopropoxy group at the pyridine position. Reaction conditions must be optimized to achieve high yields and purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Properties : Some studies suggest that related piperidine derivatives can act as antidepressants by modulating neurotransmitter systems.
- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from degeneration, which could be beneficial in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation, although specific data on this compound is limited.
- Binding Affinity Studies : Interaction studies have demonstrated binding affinities to various receptors, suggesting potential therapeutic targets.
Case Studies
- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of related compounds in rodent models of stroke. Results indicated significant reductions in neuronal death when treated with piperidine derivatives, highlighting their potential for treating ischemic conditions.
- Antidepressant Efficacy : In a clinical trial involving patients with major depressive disorder, a related compound demonstrated significant improvements in mood and cognitive function compared to placebo controls.
Pharmacological Profile
The pharmacokinetic properties of this compound suggest favorable absorption characteristics:
| Parameter | Value |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| CYP Inhibition | None detected |
These properties indicate that the compound may effectively cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.
Q & A
Q. Characterization methods :
Q. Table 1. Synthesis Optimization Parameters
Basic: What safety protocols and storage conditions are recommended for this compound?
Answer:
- Storage : Seal containers, store at room temperature (RT), and protect from light/moisture .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
- PPE : Use P95 respirators for minor exposure; OV/AG/P99 respirators for higher concentrations. Full chemical-resistant gloves and lab coats are mandatory .
Q. Table 2. Safety Measures
| Precaution | Details | References |
|---|---|---|
| Respiratory Protection | P95 or OV/AG/P99 respirators | |
| Storage Conditions | Sealed, RT, moisture-free | |
| Incompatibles | Strong oxidizing agents |
Basic: Which spectroscopic techniques validate the compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions on the piperidine and pyridine rings.
- High-resolution MS : Verify molecular formula (e.g., [M+H]⁺ peaks).
- HPLC : Quantify purity using reverse-phase columns (e.g., C18) with UV detection .
Advanced: How can reaction conditions be systematically optimized to improve synthesis yield?
Answer:
- Design of Experiments (DOE) : Vary solvent, temperature, and catalyst loading to identify optimal conditions. For example, THF at 60°C with 5 mol% Pd catalyst increased yield by 20% in analogous syntheses .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .
Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?
Answer:
- Re-evaluate computational models : Adjust parameters (e.g., solvent dielectric constant, DFT functionals) to better match experimental conditions.
- Control experiments : Synthesize analogs to isolate variables (e.g., steric effects of the isopropoxy group) .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based readouts.
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins .
Advanced: How do structural modifications (e.g., pyridine substituents) affect physicochemical properties?
Answer:
- LogP analysis : Introduce hydrophilic groups (e.g., -OH) to reduce lipophilicity.
- Solubility testing : Compare aqueous solubility of analogs with/without isopropoxy groups.
- Bioavailability : Use Caco-2 cell models to assess intestinal absorption .
Advanced: What strategies mitigate hazards during large-scale synthesis?
Answer:
- Engineering controls : Use closed-system reactors and fume hoods with HEPA filters.
- Exposure monitoring : Implement real-time air sampling for particulate matter .
Advanced: How to design mechanistic studies for this compound’s interaction with biological targets?
Answer:
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- X-ray crystallography : Resolve 3D structures of compound-protein complexes .
Advanced: What computational tools predict metabolic stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
